2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a compound that has been found to have significant interactions with certain targets. For instance, it has been shown to have potent inhibitory effects on the LasB system, a quorum-sensing pathway in Gram-negative bacteria . This pathway plays a crucial role in bacterial cell-cell communication, coordinating behaviors such as biofilm formation and virulence production .
Mode of Action
The interaction of Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone with its targets results in significant changes. For example, it has been found to inhibit the LasB system in Pseudomonas aeruginosa . This inhibition disrupts the quorum-sensing pathway, thereby interfering with the bacteria’s ability to coordinate certain behaviors .
Biochemical Pathways
The action of Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone affects several biochemical pathways. By inhibiting the LasB system, it disrupts the quorum-sensing pathway in bacteria . This disruption can lead to downstream effects such as a reduction in biofilm formation and virulence production, behaviors that are coordinated through this pathway .
Result of Action
The molecular and cellular effects of Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone’s action are significant. Its inhibition of the LasB system disrupts the quorum-sensing pathway, leading to a reduction in behaviors such as biofilm formation and virulence production . This can have a significant impact on the bacteria’s ability to cause disease.
Action Environment
The action, efficacy, and stability of Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone can be influenced by various environmental factors. For instance, the degree of charge transfer in similar compounds has been found to increase with an increase in solvent polarity . This suggests that the compound’s action could be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole core, the piperidine ring, and the methoxypyrazine moiety. One common synthetic route involves the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst . This is followed by further functionalization to introduce the methoxypyrazine and piperidine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with a benzothiazole core, such as 2-aminobenzothiazole, share structural similarities and may exhibit similar biological activities.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid have a piperidine ring and are used in various chemical and biological applications.
Pyrazine derivatives: Compounds such as 2-methoxypyrazine are structurally related and may have comparable properties.
Uniqueness
The uniqueness of 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole lies in its combination of the benzothiazole core, piperidine ring, and methoxypyrazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) associated with this compound, emphasizing its therapeutic implications.
Chemical Structure and Properties
The molecular formula for the compound is C18H20N4O3S, with a molecular weight of approximately 366.45 g/mol. The structure features a benzothiazole core linked to a piperidine moiety via an ether bond, which is further substituted by a methoxypyrazine group. This unique arrangement contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving thiourea and appropriate aldehydes.
- Piperidine Derivative Synthesis : The piperidine ring is synthesized via alkylation reactions.
- Coupling Reaction : The final step involves coupling the piperidine derivative with the benzothiazole core using carbonylation techniques.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival. For instance, studies have shown that similar compounds can inhibit specific kinases linked to tumor growth .
Antimicrobial Activity
The presence of the methoxypyrazine group suggests potential antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, indicating that this compound may also exhibit such effects .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : It may act as an inhibitor for enzymes critical in metabolic pathways.
- Receptor Modulation : The piperidine moiety suggests potential interactions with G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the functional groups attached to the benzothiazole or piperidine rings may lead to enhanced efficacy or reduced toxicity. For example, variations in substituents on the methoxy group can significantly alter pharmacodynamics and pharmacokinetics .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Indole Derivatives : Research on indole derivatives has shown promising anticancer effects through apoptosis induction in cancer cells .
- Benzothiazole-Hydrazone Derivatives : These derivatives have been studied for their antibacterial and antifungal properties, providing insight into the potential applications of benzothiazole-based compounds .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-24-15-9-19-10-16(21-15)25-12-5-4-8-22(11-12)18(23)17-20-13-6-2-3-7-14(13)26-17/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCXTUJRVCEQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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